2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride
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Overview
Description
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride is an organic compound that features a phenylacetic acid core with an isopropylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride typically involves the following steps:
Formation of the Phenylacetic Acid Core: This can be achieved through the Friedel-Crafts acylation of benzene with chloroacetic acid, followed by hydrolysis.
Introduction of the Isopropylamino Group: The phenylacetic acid derivative is then subjected to reductive amination with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may enhance binding affinity to certain biological targets, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid: A metabolite of the selective β-1 blocker drug metoprolol.
4-Isobutyl-alpha-methylphenylacetic acid: Known for its use as a nonsteroidal anti-inflammatory drug.
Uniqueness
2-(4-((Isopropylamino)methyl)phenyl)acetic acid hydrochloride is unique due to its specific structural features and potential applications in various fields. Its combination of a phenylacetic acid core with an isopropylamino substituent provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-[4-[(propan-2-ylamino)methyl]phenyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)13-8-11-5-3-10(4-6-11)7-12(14)15;/h3-6,9,13H,7-8H2,1-2H3,(H,14,15);1H |
InChI Key |
TZPDRKBOESKONM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC(=O)O.Cl |
Origin of Product |
United States |
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